molecular formula C7H13N3O2S B4686208 N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4686208
M. Wt: 203.26 g/mol
InChI Key: YOTIZYDEDDEXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide (EDPS) is a chemical compound that belongs to the class of sulfonamides. It has been used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide as a CA inhibitor involves binding to the active site of the enzyme, thereby blocking its activity. This results in a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance. By inhibiting CA enzymes, this compound can alter the pH of various bodily fluids, which can have therapeutic effects in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including a decrease in the production of bicarbonate ions, an increase in the concentration of carbon dioxide, and a decrease in pH. These effects have been linked to the therapeutic potential of this compound in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its high yield and purity. Additionally, this compound has been shown to be a potent CA inhibitor, making it a useful tool for studying the role of CA enzymes in various physiological processes. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the use of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide in scientific research. One potential application is in the development of new CA inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, this compound could be used as a tool for studying the role of CA enzymes in various physiological processes, including acid-base balance regulation and the development of certain diseases. Finally, further research is needed to explore the potential toxicity of this compound and to develop safe handling procedures for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in various scientific research applications due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a useful tool for studying the role of CA enzymes in various physiological processes and for the development of new CA inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer.

Scientific Research Applications

N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes are involved in the regulation of acid-base balance in the body and have been linked to various diseases, including glaucoma, epilepsy, and cancer. Inhibition of CA enzymes has been shown to have therapeutic potential in the treatment of these diseases.

properties

IUPAC Name

N-ethyl-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-4-9-13(11,12)7-5-8-10(3)6(7)2/h5,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTIZYDEDDEXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N(N=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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